![molecular formula C10H5N3 B13551994 1H-indole-3,6-dicarbonitrile](/img/structure/B13551994.png)
1H-indole-3,6-dicarbonitrile
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Overview
Description
1H-Indole-3,6-dicarbonitrile is a chemical compound belonging to the indole family, characterized by the presence of two nitrile groups at the 3rd and 6th positions of the indole ring. Indole derivatives are significant in various fields due to their biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-3,6-dicarbonitrile can be synthesized through several methods. One common approach involves the reductive cyclization of substituted 4-cyanomethyl-5-nitrophthalonitriles . This method typically requires specific reagents and conditions, such as the use of sodium salts of 3-hydroxy-2-(4-R-phenyl)but-2-enenitriles and the reductive cyclization process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reductive cyclization is a key reaction in its synthesis.
Substitution: Nucleophilic substitution reactions are common, especially involving the nitrile groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium salts and phase transfer catalysts are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive cyclization can yield 2-amino-1-hydroxy-1H-indole-5,6-dicarbonitriles .
Scientific Research Applications
1H-Indole-3,6-dicarbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-indole-3,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant chemical and biological properties.
2-Amino-1-hydroxy-1H-indole-5,6-dicarbonitriles: A related compound synthesized through similar methods.
Uniqueness: 1H-Indole-3,6-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable subject of study in various scientific fields.
Biological Activity
1H-Indole-3,6-dicarbonitrile is a compound of significant interest due to its diverse biological activities. This article delves into its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to the indole family and is characterized by two cyano groups (-C≡N) at the 3 and 6 positions of the indole structure. This unique configuration enhances its chemical reactivity and biological activity, making it a subject of extensive research.
Antimicrobial Activity
Compounds derived from indoles, including this compound, have demonstrated significant antimicrobial properties against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) Values :
- Against Staphylococcus aureus: MIC = 40 μg/mL
- Against Bacillus subtilis: MIC = 300 μg/mL
- Against Escherichia coli: MIC = 200 μg/mL
- Against Pseudomonas aeruginosa: MIC = 500 μg/mL
These results indicate that this compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria .
Anticancer Activity
Research has indicated that indole derivatives can exhibit anticancer properties. For example:
- Cell Line Studies :
Table: Anticancer Activity of Indole Derivatives
Compound | Cell Line | IC50 (μM) | Effect |
---|---|---|---|
This compound | MCF-7 | 25.72 ± 3.95 | Induces apoptosis |
Compound A | U87 | 45.2 ± 13.0 | Cytotoxicity |
Compound B | HeLa | <3 | Minimal cytotoxicity |
Other Pharmacological Activities
In addition to antimicrobial and anticancer activities, indole derivatives have shown promise in various other therapeutic areas:
- Anti-inflammatory : Indole compounds have been reported to exhibit anti-inflammatory effects.
- Antidiabetic : Some studies suggest potential benefits in glucose metabolism regulation.
- Antihypertensive : Certain derivatives may help in managing blood pressure levels .
Structure-Activity Relationship (SAR)
The biological activity of indole derivatives is significantly influenced by their structural features. The positioning of substituents on the indole core plays a crucial role in determining their reactivity and efficacy:
Table: Structural Comparison of Indole Derivatives
Compound Name | Structure Similarity | Unique Features |
---|---|---|
1H-Indole | Base structure | Simple indole without cyano groups |
1H-Indole-2-carbonitrile | Cyano group at position 2 | Different position affects reactivity |
Indole-3-acetic acid | Similar core structure | Plant hormone with different functions |
Properties
Molecular Formula |
C10H5N3 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
1H-indole-3,6-dicarbonitrile |
InChI |
InChI=1S/C10H5N3/c11-4-7-1-2-9-8(5-12)6-13-10(9)3-7/h1-3,6,13H |
InChI Key |
FBNJAZHLFGRJFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC=C2C#N |
Origin of Product |
United States |
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